molecular formula C20H15N3O2 B8585787 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one

5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one

Cat. No. B8585787
M. Wt: 329.4 g/mol
InChI Key: IACKRGCNAQZMIU-UHFFFAOYSA-N
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Patent
US08969364B2

Procedure details

To a solution of 50.0 mg (0.106 mmol) 3-{5-[(4-methoxybenzyl)oxy]-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}phenyl trifluoromethanesulfonate in 2 ml THF was added 7.8 mg (0.011 mmol) 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct, 18.3 mg (0.106 mmol) isoquinoline-5-boronic acid, and 300 μl (0.300 mmol) 1 M Cs2CO3. The reaction mixture was heated to 120° C. for 20 min in the microwave, then extracted with 10 ml EtOAc, and concentrated in vacuo. The oil was dissolved in 1 ml CH2Cl2, 1 ml TFA was added, and then concentrated in vacuo. Purification by mass-guided high throughput purification gave 15 mg (43% yield) of 2-(3-isoquinolin-5-ylphenyl)-5-hydroxy-3-methylpyrimidin-4(3H)-one. 1H NMR 8 (ppm) (DMSO-d): 9.62 (1H, s), 8.58 (1H, s), 8.34 (1H, d, J=8.04 Hz), 7.97-7.86 (3H, m), 7.74-7.66 (4H, m), 7.57 (1H, s), 2.54 (3H, s). HRMS (ESI positive) calc (M+H)+=330.1237 found 330.1237.
Name
3-{5-[(4-methoxybenzyl)oxy]-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}phenyl trifluoromethanesulfonate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
18.3 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
300 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]2[N:14]([CH3:30])[C:15](=[O:29])[C:16]([O:19]CC3C=CC(OC)=CC=3)=[CH:17][N:18]=2)[CH:8]=1)(=O)=O.[CH:33]1[C:42]2[CH:41]=[CH:40][CH:39]=[C:38](B(O)O)[C:37]=2[CH:36]=[CH:35][N:34]=1.C([O-])([O-])=O.[Cs+].[Cs+]>C1COCC1.ClCCl.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH:33]1[C:42]2[C:37](=[C:38]([C:7]3[CH:8]=[C:9]([C:13]4[N:14]([CH3:30])[C:15](=[O:29])[C:16]([OH:19])=[CH:17][N:18]=4)[CH:10]=[CH:11][CH:12]=3)[CH:39]=[CH:40][CH:41]=2)[CH:36]=[CH:35][N:34]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
3-{5-[(4-methoxybenzyl)oxy]-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}phenyl trifluoromethanesulfonate
Quantity
50 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC(=CC=C1)C=1N(C(C(=CN1)OCC1=CC=C(C=C1)OC)=O)C)(F)F
Name
Quantity
18.3 mg
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)B(O)O
Name
Cs2CO3
Quantity
300 μL
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7.8 mg
Type
catalyst
Smiles
ClCCl.[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 10 ml EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 1 ml CH2Cl2
ADDITION
Type
ADDITION
Details
1 ml TFA was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by
CUSTOM
Type
CUSTOM
Details
mass-guided high throughput purification

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)C=1C=C(C=CC1)C1=NC=C(C(N1C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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